

Application Notes and Protocols for Utilizing **rac-MF-094** in Mitophagy Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *rac-MF-094*

Cat. No.: *B12468064*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of **rac-MF-094**, a potent and selective inhibitor of the deubiquitinating enzyme Ubiquitin Specific Peptidase 30 (USP30), in the study of mitophagy. By inhibiting USP30, **rac-MF-094** promotes the clearance of damaged mitochondria, making it a valuable tool for investigating the molecular mechanisms of mitophagy and for the development of therapeutics targeting mitochondrial dysfunction.

Introduction to **rac-MF-094** and its Mechanism of Action

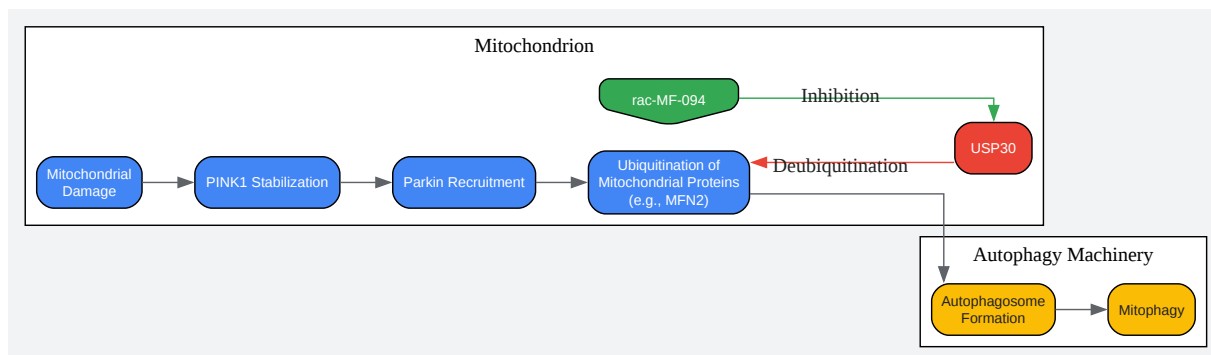
rac-MF-094 is the racemic mixture of MF-094, a small molecule that has been identified as a potent inhibitor of USP30.[1] USP30 is a deubiquitinating enzyme localized to the outer mitochondrial membrane that plays a critical role in regulating mitophagy.[2][3][4] It acts by removing ubiquitin chains from mitochondrial surface proteins that have been marked for degradation by the E3 ubiquitin ligase Parkin.[3][4] This deubiquitination activity of USP30 counteracts the pro-mitophagic signaling cascade, thereby inhibiting the clearance of damaged or superfluous mitochondria.

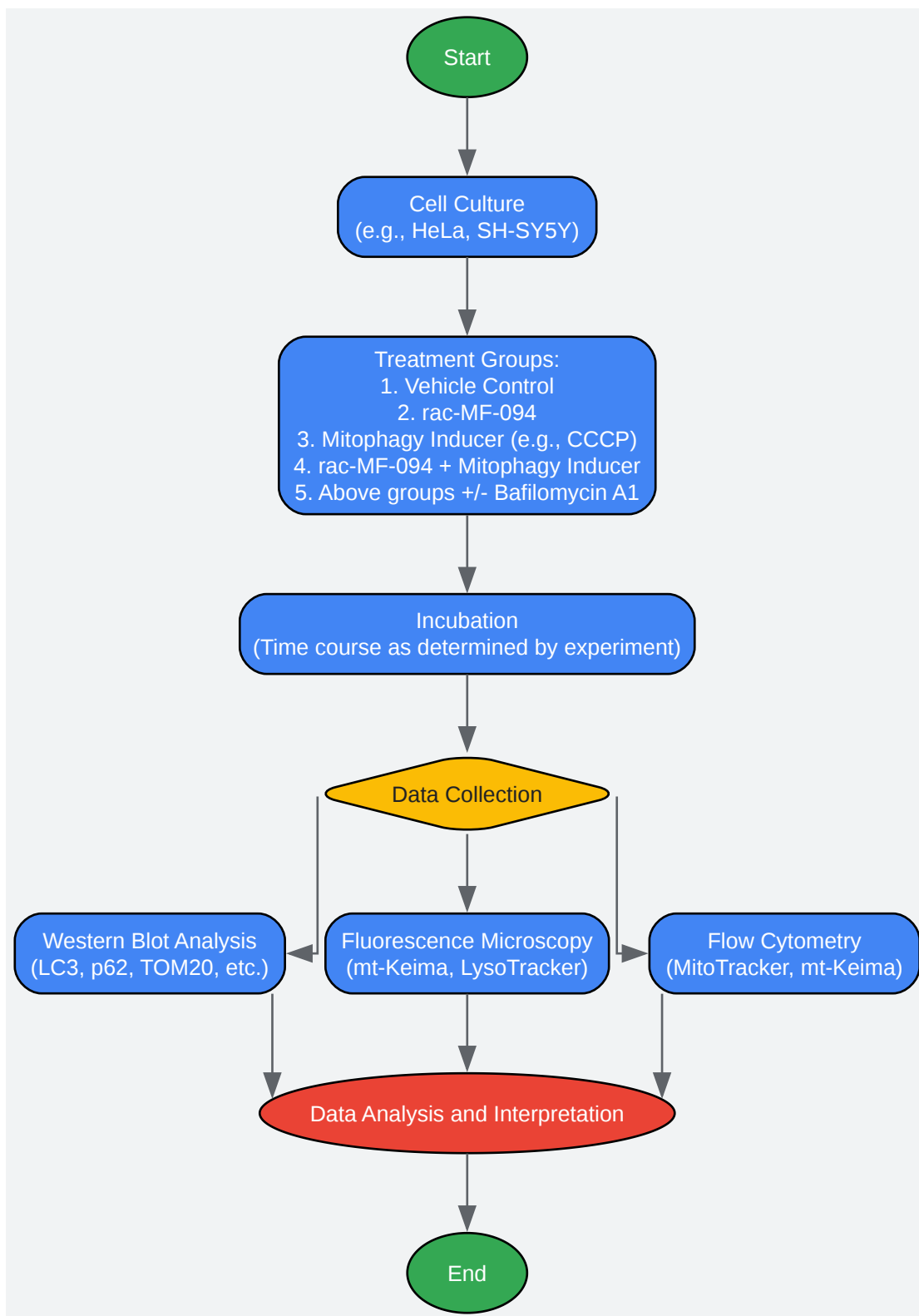
The inhibition of USP30 by **rac-MF-094** leads to an accumulation of ubiquitinated proteins on the mitochondrial outer membrane. This enhanced ubiquitination serves as a strong signal for the recruitment of the autophagy machinery, leading to the engulfment of the damaged

mitochondrion by an autophagosome and its subsequent degradation upon fusion with a lysosome.[4] Studies have demonstrated that the use of MF-094, the active component of **rac-MF-094**, can significantly improve neurological outcomes and reduce inflammatory responses in models of early brain injury by promoting mitophagy-mediated clearance of damaged mitochondria.[4][5] Specifically, inhibition of USP30 by MF-094 has been shown to promote the ubiquitination of Mitofusin 2 (MFN2) by Parkin, facilitating the segregation of damaged mitochondria from the healthy mitochondrial network.[4][5][6]

Signaling Pathway of USP30 in Mitophagy

The following diagram illustrates the central role of USP30 in the PINK1-Parkin mediated mitophagy pathway and the mechanism by which **rac-MF-094** promotes this process.





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